molecular formula C20H18N2O3 B2428426 1-{[(4-methoxybenzoyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole CAS No. 866149-51-1

1-{[(4-methoxybenzoyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B2428426
CAS No.: 866149-51-1
M. Wt: 334.375
InChI Key: QNRNZAJIMSSRJC-RELWKKBWSA-N
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Description

1-{[(4-methoxybenzoyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole is a complex organic compound belonging to the class of tetrahydrocarbazoles. This compound is characterized by the presence of a 4-methoxybenzoyl group attached to an oxime functionality, which is further linked to a tetrahydrocarbazole core. Tetrahydrocarbazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.

Properties

IUPAC Name

[(E)-2,3,4,9-tetrahydrocarbazol-1-ylideneamino] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-24-14-11-9-13(10-12-14)20(23)25-22-18-8-4-6-16-15-5-2-3-7-17(15)21-19(16)18/h2-3,5,7,9-12,21H,4,6,8H2,1H3/b22-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRNZAJIMSSRJC-RELWKKBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)ON=C2CCCC3=C2NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)O/N=C/2\CCCC3=C2NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Tetrahydrocarbazole Core

The foundational step in synthesizing the target compound is the construction of the 2,3,4,9-tetrahydro-1H-carbazole scaffold. The Fischer indole synthesis remains the most widely employed method for this purpose. In a representative procedure, phenylhydrazine hydrochloride reacts with cyclohexanone in the presence of the ionic liquid catalyst 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) under reflux conditions in methanol. This green catalytic system achieves yields exceeding 90% while minimizing environmental impact through solvent recyclability.

Optimization of Cyclization Conditions
Key variables influencing the reaction include solvent polarity, catalyst loading, and temperature. As demonstrated in Table 1, methanol outperforms alternative solvents like acetonitrile or toluene due to its ability to stabilize ionic intermediates.

Table 1: Solvent Effects on Tetrahydrocarbazole Synthesis

Solvent Time (h) Yield (%)
Methanol 6 90–95
Ethanol 4 78–80
THF 3 55–58
Toluene 1 35–40

Oxime Formation via Hydroxylamine Conjugation

The ketone intermediate undergoes condensation with hydroxylamine hydrochloride to yield the corresponding oxime. This reaction typically proceeds in ethanol or methanol under reflux, with sodium acetate serving as a proton scavenger. The nucleophilic addition of hydroxylamine to the carbonyl group achieves near-quantitative conversion within 2–4 hours, as evidenced by the disappearance of the ketone’s carbonyl signal in IR spectroscopy.

Acylation with 4-Methoxybenzoyl Chloride

The final step involves O-acylation of the oxime’s hydroxyl group using 4-methoxybenzoyl chloride. This reaction is conducted in anhydrous dichloromethane or THF, catalyzed by triethylamine to neutralize HCl byproducts. Source provides precedent for analogous acylation reactions, where tert-butyl piperidine derivatives are functionalized using sulfonyl chlorides in polar aprotic solvents like DMA or DMF.

Optimization of Acylation Conditions

  • Base Selection : Triethylamine vs. pyridine
    • Triethylamine affords higher yields (85–90%) due to superior HCl sequestration.
  • Solvent Effects :
    • Dichloromethane enables rapid reaction kinetics (1–2 h) compared to THF (3–4 h).

Scalability and Industrial Considerations

The scalability of this synthesis is underscored by the reusability of [bmim][BF₄] , which retains catalytic activity over five cycles without significant yield degradation. Furthermore, the avoidance of column chromatography in intermediate purification—relying instead on solvent extraction and recrystallization—aligns with cost-effective industrial practices.

Analytical Characterization

Critical spectroscopic data for the target compound include:

  • ¹H NMR (DMSO-d₆) : A singlet at δ 3.85 ppm (3H, OCH₃), aromatic protons between δ 6.80–7.50 ppm, and imino proton at δ 10.20 ppm.
  • IR (KBr) : Stretching vibrations at 1720 cm⁻¹ (C=O ester) and 1620 cm⁻¹ (C=N imino).

Mechanism of Action

The mechanism of action of 1-{[(4-methoxybenzoyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The oxime functionality can form hydrogen bonds with biological targets, while the tetrahydrocarbazole core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(4-methoxybenzoyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole is unique due to the presence of both the oxime and 4-methoxybenzoyl functionalities, which confer distinct chemical and biological properties. The combination of these groups allows for specific interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

1-{[(4-methoxybenzoyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole (referred to as "compound X") is a synthetic derivative of the carbazole family, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in antiviral and anticancer therapies. This article reviews the biological activity of compound X, highlighting its mechanisms of action, efficacy in various studies, and potential clinical applications.

Chemical Structure

Compound X can be described by its chemical formula C20H18N2O3C_{20}H_{18}N_{2}O_{3} and features a unique structure that includes a methoxybenzoyl group attached to an imino linkage on a tetrahydrocarbazole backbone. This structural configuration is crucial for its biological activity.

The biological activity of compound X primarily stems from its ability to inhibit specific enzymes and interact with cellular pathways. Notably, it has been identified as a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. In a study by Zhang et al. (2006), compound X exhibited an IC50 value of 550 nM against the HCV NS5B enzyme, indicating significant antiviral potential .

Biological Activity Overview

Activity Target IC50/EC50 Reference
AntiviralHCV NS5B polymerase550 nMZhang et al., 2006
AnticancerVarious cancer cell linesVariesNot specified
Enzyme inhibitionSpecific kinases and proteasesNot quantifiedVarious studies

Antiviral Activity

The antiviral properties of compound X have been extensively studied in the context of hepatitis C. The compound's ability to inhibit viral replication makes it a candidate for further development as an antiviral drug. The mechanism involves binding to the active site of the NS5B polymerase, thereby preventing RNA synthesis.

Anticancer Potential

In addition to its antiviral effects, compound X has shown promise in anticancer research. Preliminary studies indicate that it may induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. However, detailed quantitative data on its efficacy against specific cancer types are still needed.

Case Studies

Several case studies have explored the therapeutic potential of compound X:

  • Hepatitis C Treatment : A study conducted on HCV-infected cell cultures demonstrated that treatment with compound X resulted in a significant reduction in viral load compared to untreated controls.
  • Cancer Cell Line Studies : Research involving breast and liver cancer cell lines showed that compound X could effectively inhibit cell proliferation and induce apoptosis at micromolar concentrations.

Q & A

Q. What are the established synthetic routes for 1-{[(4-methoxybenzoyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Cycloaddition reactions : Similar carbazole derivatives are synthesized via 1,3-dipolar cycloaddition between azides and alkynes, as demonstrated in the preparation of triazole-linked carbazoles .
  • Functional group modifications : Introduction of the 4-methoxybenzoyloxyimino group may involve nucleophilic substitution or condensation reactions under anhydrous conditions, using catalysts like glacial acetic acid (e.g., in Schiff base formation) .
  • Purification : Column chromatography (silica gel) and recrystallization are standard for isolating intermediates and final products .

Table 1 : Key Reaction Steps and Conditions

StepReaction TypeReagents/ConditionsYield (%)Reference
Cycloaddition1,3-DipolarToluene, reflux, 24h85–92
Imine FormationCondensationEthanol, glacial acetic acid70–75

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H, ¹³C, and 2D ¹H-¹⁵N HMBC are critical for confirming the carbazole backbone and substituent connectivity. For example, HMBC correlations resolve ambiguities in imino group positioning .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the labile imino ester group .
  • Elemental Analysis : Used to confirm purity (>95%) and stoichiometry of C, H, and N .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

  • Methodological Answer :
  • Byproducts from incomplete reactions : Unreacted starting materials (e.g., tetrazole intermediates) are detected via TLC and removed using gradient elution in column chromatography .
  • Oxidation products : The imino group is prone to oxidation; reactions are conducted under inert gas (N₂/Ar) to prevent degradation .

Advanced Questions

Q. How can factorial design optimize the synthesis yield of this compound?

  • Methodological Answer : A 2³ factorial design (3 factors, 2 levels) evaluates variables like temperature, solvent polarity, and catalyst concentration. For example:
  • Factors : Temperature (80°C vs. 120°C), solvent (toluene vs. DMF), catalyst loading (1 mol% vs. 5 mol%).
  • Response Surface Methodology (RSM) identifies optimal conditions by modeling interactions between variables .
  • Case Study : A similar carbazole synthesis achieved a 40% yield increase by optimizing reflux time and solvent ratio via RSM .

Q. What computational tools predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic attack (e.g., the imino group’s electrophilic carbon) .
  • COMSOL Multiphysics : Simulates reaction kinetics under varying pH and temperature conditions, reducing experimental trial runs .

Q. How can contradictory NMR data for the imino group be resolved?

  • Methodological Answer :
  • Dynamic Effects : Tautomerism between oxime and nitroso forms may cause splitting in ¹H NMR. Variable-temperature (VT) NMR at –40°C to 80°C stabilizes dominant tautomers .
  • 2D NOESY : Detects spatial proximity between the imino proton and adjacent carbazole hydrogens, confirming regiochemistry .

Q. What methodologies assess the compound’s potential as a kinase inhibitor?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinity with kinase active sites (e.g., EGFR or CDK2). The methoxybenzoyl group’s π-stacking with hydrophobic pockets is a key focus .
  • In Vitro Assays : Competitive binding assays (e.g., fluorescence polarization) quantify IC₅₀ values against recombinant kinases .

Data Contradiction Analysis

Case Study : Discrepancies in reported melting points (MP) for similar carbazoles:

  • Possible Causes :
    • Polymorphism: Recrystallization solvents (ethanol vs. acetone) yield different crystalline forms .
    • Impurity profiles: Residual solvents (DMF, toluene) depress MP by 5–10°C .
  • Resolution : Differential Scanning Calorimetry (DSC) and X-ray crystallography confirm polymorphic behavior .

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